![molecular formula C8H13Br2N3 B13202473 {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a propan-2-yl group at position 1, and a methylamine group attached to the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine can be achieved through a multi-step process:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at positions 4 and 5.
Alkylation: The brominated imidazole is then subjected to alkylation with propan-2-yl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yl group at position 1.
Aminomethylation: The final step involves the reaction of the alkylated product with formaldehyde and methylamine under acidic conditions to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imidazole derivatives with oxidized nitrogen functionalities.
Reduction: Reduction reactions can target the bromine atoms, leading to debromination and the formation of less substituted imidazole derivatives.
Substitution: The bromine atoms at positions 4 and 5 can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate, ammonia, or sodium alkoxide.
Major Products
Oxidation: Oxidized imidazole derivatives with various nitrogen functionalities.
Reduction: Debrominated imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.
作用機序
The mechanism of action of {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules.
類似化合物との比較
Similar Compounds
4,5-dibromo-1H-imidazole: Lacks the propan-2-yl and methylamine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(propan-2-yl)-1H-imidazole: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
1H-imidazole-2-ylmethylamine: Lacks the bromine atoms and the propan-2-yl group, leading to different biological activities and applications.
Uniqueness
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine is unique due to the presence of both bromine atoms and the propan-2-yl group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H13Br2N3 |
|---|---|
分子量 |
311.02 g/mol |
IUPAC名 |
1-(4,5-dibromo-1-propan-2-ylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13Br2N3/c1-5(2)13-6(4-11-3)12-7(9)8(13)10/h5,11H,4H2,1-3H3 |
InChIキー |
VIMWQTAKEZPDOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NC(=C1Br)Br)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


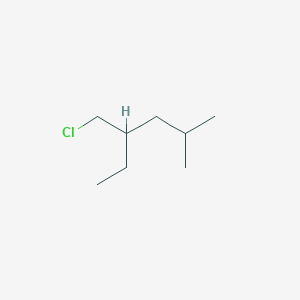

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)

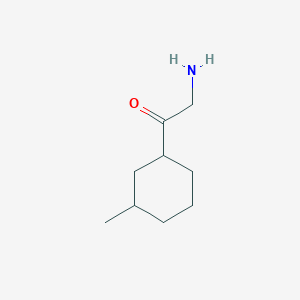

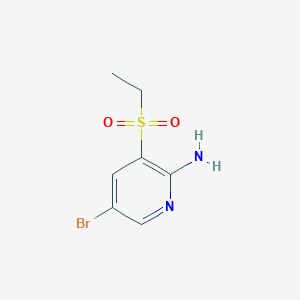


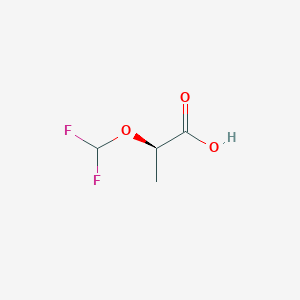
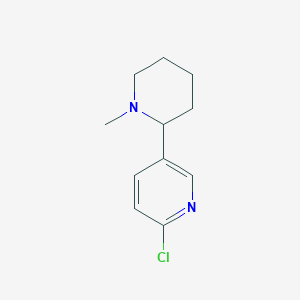
![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)

![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
